3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine
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Overview
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with fluorophenyl and difluorophenyl sulfonyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and suitable coupling reactions.
Attachment of the difluorophenyl sulfonyl group: This is often done using sulfonylation reactions with difluorophenyl sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(4-chlorophenyl)pyridazine
- 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(4-bromophenyl)pyridazine
- 3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(4-iodophenyl)pyridazine
Uniqueness
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is unique due to the presence of both difluorophenyl and fluorophenyl groups. These groups impart distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This uniqueness makes the compound a valuable candidate for various research applications.
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c21-15-3-1-14(2-4-15)18-6-8-20(25-24-18)26-9-11-27(12-10-26)30(28,29)19-7-5-16(22)13-17(19)23/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVYMFFJFZEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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